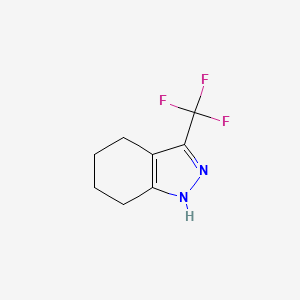

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULFINKQNWXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956624 | |

| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35179-55-6 | |

| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35179-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a fluorinated heterocyclic compound of significant interest in drug discovery and development. The synthesis is centered around the classical Knorr pyrazole synthesis, adapted for the introduction of the trifluoromethyl moiety. This document will delve into the strategic considerations behind the synthetic design, provide a detailed, step-by-step experimental protocol, and discuss the mechanistic underpinnings of the key transformations. Furthermore, it will cover the characterization of the target molecule and the optimization of reaction parameters, offering valuable insights for researchers and professionals in the fields of medicinal and organic chemistry.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, combines the desirable features of the indazole core with the unique benefits of trifluoromethyl substitution, making it a valuable building block for the synthesis of novel therapeutic agents.

The partially saturated tetrahydro-indazole core provides a three-dimensional structure that can be advantageous for exploring chemical space in drug design compared to its planar aromatic counterpart. This guide will focus on a practical and scalable synthesis of this important intermediate.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be approached through a convergent strategy. A retrosynthetic analysis reveals a straightforward disconnection of the pyrazole ring, leading back to two key starting materials: a trifluoromethyl-containing β-dicarbonyl compound and a hydrazine source.

Figure 1: Retrosynthetic analysis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

This analysis points to a two-step synthetic sequence:

-

Acylation of Cyclohexanone: The synthesis commences with the acylation of cyclohexanone with a suitable trifluoroacetylating agent to form the key intermediate, 2-(trifluoroacetyl)cyclohexanone.

-

Cyclocondensation with Hydrazine: The subsequent cyclocondensation of 2-(trifluoroacetyl)cyclohexanone with hydrazine hydrate yields the target molecule, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This reaction is a variation of the well-established Knorr pyrazole synthesis.[1][2]

Experimental Protocols

Synthesis of the Key Intermediate: 2-(Trifluoroacetyl)cyclohexanone

The introduction of the trifluoroacetyl group onto the cyclohexanone ring is a critical step. While various methods exist for the acylation of ketones, the use of a strong base and an electrophilic trifluoroacetyl source is a common and effective approach.

Reaction Scheme:

References

An In-depth Technical Guide to the Crystal Structure of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Keystone for Structure-Based Drug Design

This guide provides a comprehensive technical overview of the crystallographic analysis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of significant interest to the pharmaceutical industry. We will delve into the rationale behind its structural determination, a detailed methodology for obtaining and analyzing its single-crystal X-ray structure, and the profound implications of these findings for structure-activity relationship (SAR) studies and the development of novel therapeutics.

Introduction: The Strategic Importance of the Tetrahydroindazole Scaffold

In the landscape of medicinal chemistry, the 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold. Its rigid, bicyclic structure presents a well-defined three-dimensional arrangement for substituent groups, making it an ideal candidate for targeting the active sites of various enzymes and receptors. The incorporation of a trifluoromethyl (-CF3) group at the 3-position further enhances its potential as a pharmacophore. The -CF3 group is a bioisostere for other functionalities and is known to significantly improve key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by engaging in unique intermolecular interactions.

While the compound 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (PubChem CID: 2802863) is recognized, a public domain, experimentally determined crystal structure has not been reported as of the writing of this guide.[1] This document, therefore, serves as a forward-looking guide, outlining the critical experimental pathway to elucidate this structure and providing a hypothetical, yet scientifically grounded, analysis of its potential features and their significance. Obtaining the precise atomic coordinates and understanding the intermolecular packing of this molecule are paramount for advancing from lead compound to a viable drug candidate.

Methodology: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that demands precision at every stage. Here, we outline a robust and validated workflow for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound.

Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

A plausible and efficient synthetic route to the target compound involves the condensation of 2-(trifluoroacetyl)cyclohexanone with hydrazine hydrate. This established method for constructing the pyrazole ring fused to a cyclohexane is both high-yielding and amenable to scale-up.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-(trifluoroacetyl)cyclohexanone (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Stir the resulting mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a solid.

Diagram of the Synthetic Workflow

Caption: Synthetic route to the title compound.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[2][3] Several methods should be screened to find the optimal conditions.

Experimental Protocols for Crystallization Screening:

-

Slow Evaporation:

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or methanol) in a small, clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.[4]

-

-

Vapor Diffusion (Solvent/Anti-solvent):

-

Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) in a small inner vial.

-

Place this inner vial inside a larger, sealed vial containing a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.[5]

-

-

Antisolvent Addition:

-

Create a saturated solution of the compound in a good solvent.

-

Slowly add an antisolvent dropwise until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature.[5]

-

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it can be analyzed by SCXRD.[6]

Experimental Protocol:

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a cryo-loop using a cryoprotectant oil.[6]

-

Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.[7]

-

Data Acquisition: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal through a range of angles.[8]

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for Lorentz and polarization effects.

Hypothetical Crystal Structure Analysis

In the absence of experimental data, we can propose a hypothetical crystal structure based on common packing motifs for related heterocyclic compounds. This allows us to discuss the types of analyses that would be performed on real data.

Crystallographic Data

The following table presents a plausible set of crystallographic data for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₉F₃N₂ |

| Formula Weight | 190.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 885.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.425 |

| R-factor (R₁) | < 0.05 |

| Goodness-of-fit (GOF) | ~1.0 |

These values are hypothetical and for illustrative purposes only.

Molecular and Crystal Packing Structure

The molecular structure would confirm the connectivity of the tetrahydroindazole core and the trifluoromethyl substituent. The key insights, however, come from analyzing the crystal packing and intermolecular interactions. The indazole N-H group is a strong hydrogen bond donor, and the pyrazolic nitrogen atom is a potential acceptor.

Diagram of Potential Intermolecular Interactions

Caption: Key potential intermolecular interactions.

We would anticipate the formation of hydrogen-bonded dimers or chains through N-H···N interactions , a common motif in pyrazole-containing structures. Furthermore, the highly electronegative fluorine atoms of the -CF3 group could participate in weaker C-H···F and N-H···F hydrogen bonds, influencing the overall crystal packing and stability.

Hirshfeld Surface Analysis

To quantify these intermolecular contacts, Hirshfeld surface analysis would be employed.[9][10][11][12][13] This powerful tool maps the intermolecular interactions onto a 3D surface around the molecule. The analysis generates a 2D "fingerprint plot," which provides a quantitative summary of the different types of contacts. For a molecule like this, we would expect to see significant contributions from H···H, H···F/F···H, and N···H/H···N contacts, confirming the nature and prevalence of the interactions governing the crystal packing.[9]

Implications for Structure-Activity Relationships (SAR)

A definitive crystal structure provides an invaluable template for structure-based drug design.

-

Conformational Analysis: The structure would reveal the precise, low-energy conformation of the tetrahydro-cyclohexane ring and the relative orientation of the trifluoromethyl group. This information is critical for understanding how the molecule fits into a biological target.

-

Pharmacophore Modeling: The exact positions of the hydrogen bond donors (N-H) and acceptors (N), as well as the lipophilic regions (-CF3 and the saturated ring), can be used to build and refine pharmacophore models. This allows for the virtual screening of compound libraries to identify new potential binders.

-

Rational Drug Design: By visualizing how the molecule interacts with its neighbors in the crystal lattice, we can infer how it might interact with amino acid residues in an enzyme's active site. For example, the N-H···N hydrogen bond observed in the crystal could be mimicked by an interaction with a backbone carbonyl or an aspartate/glutamate residue in a protein target. This knowledge guides the rational design of new analogues with improved potency and selectivity.

Conclusion

The crystallographic determination of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a critical step in unlocking its full potential as a scaffold for drug discovery. While this guide presents a hypothetical analysis, it underscores the power of single-crystal X-ray diffraction to provide unambiguous, high-resolution structural information. The detailed experimental protocols and analytical frameworks described herein represent a robust pathway for obtaining and interpreting this crucial data. The resulting structural insights will undoubtedly accelerate the design of next-generation therapeutics by enabling a more rational, structure-guided approach to medicinal chemistry.

References

- 1. 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | C8H9F3N2 | CID 2802863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]

- 13. tandfonline.com [tandfonline.com]

The Rising Therapeutic Potential of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a core molecular structure that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to a wide array of pharmacological activities.[1][2] From anti-inflammatory agents like benzydamine to sophisticated oncology therapeutics such as the kinase inhibitor axitinib, the versatility of the indazole core is well-established.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This technical guide delves into the burgeoning therapeutic potential of a specific, yet underexplored, class of indazole derivatives: those featuring a 3-(trifluoromethyl) substituent on a 4,5,6,7-tetrahydro-1H-indazole framework. This unique combination of a saturated carbocyclic ring, a pyrazole, and a trifluoromethyl group presents a compelling opportunity for the development of novel therapeutics, particularly in the realm of oncology.

The Strategic Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Derivatives

The synthesis of the 4,5,6,7-tetrahydro-1H-indazole core is a well-established process in organic chemistry. A common and efficient method involves the condensation of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine. To introduce the critical 3-(trifluoromethyl) moiety, a strategic approach utilizing a trifluoromethylated building block is necessary.

A plausible and efficient synthetic route commences with the Claisen condensation of cyclohexane-1,3-dione with ethyl trifluoroacetate. The resulting β-diketone is then cyclized with hydrazine hydrate to yield the desired 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This foundational molecule can then be further derivatized, particularly at the N1 and N2 positions of the pyrazole ring, to explore structure-activity relationships.

Experimental Protocol: A General Synthesis

Step 1: Synthesis of 2-(trifluoroacetyl)cyclohexane-1,3-dione

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexane-1,3-dione at 0°C with stirring.

-

Slowly add ethyl trifluoroacetate to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

-

Dissolve the purified 2-(trifluoroacetyl)cyclohexane-1,3-dione in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Therapeutic Promise

While dedicated research on the 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold is still emerging, the known biological activities of related indazole and tetrahydroindazole derivatives provide a strong rationale for their investigation as therapeutic agents. The primary areas of interest are anticancer, anti-inflammatory, and antimicrobial activities, with a significant focus on the inhibition of protein kinases in cancer.

Anticancer Activity: A Multifaceted Approach

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing to clinical use.[4][5][6] The introduction of a trifluoromethyl group has been shown to enhance the anticancer activity of various heterocyclic scaffolds.[3]

The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines using in vitro assays such as the MTT assay.[7][8] This assay measures the metabolic activity of cells and provides an indication of cell viability after treatment with the test compound.

Table 1: Representative Anticancer Activity of Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [4][5][6] |

| A549 (Lung Cancer) | >40 | [5] | |

| PC-3 (Prostate Cancer) | >40 | [5] | |

| HepG2 (Liver Cancer) | >40 | [5] | |

| Compound 2f | 4T1 (Breast Cancer) | 0.23–1.15 | [9] |

Note: The compounds listed are indazole derivatives with anticancer activity, providing a basis for the potential of the 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold. Compound 6o is a 1H-indazole-3-amine derivative, and 2f is another indazole derivative with potent activity.

The mechanism of anticancer action for many indazole derivatives involves the induction of apoptosis (programmed cell death).[4][9] This can be observed through various cellular changes, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9]

Kinase Inhibition: A Key Mechanism of Action

A significant body of evidence points to kinase inhibition as a primary mechanism for the anticancer effects of indazole derivatives.[10][11][12] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The 3-aminoindazole core, a close relative of the 3-(trifluoromethyl)indazole structure, is a known "hinge-binding" motif that can effectively interact with the ATP-binding pocket of various kinases. It is highly probable that 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole derivatives also exert their anticancer effects through the inhibition of key oncogenic kinases.

Diagram 1: General Kinase Inhibition Workflow

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Other Potential Biological Activities

Beyond their anticancer properties, indazole derivatives have been reported to possess anti-inflammatory and antimicrobial activities. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The antimicrobial potential of indazoles has been demonstrated against various bacterial and fungal strains. While less explored for the specific scaffold of interest, these activities represent promising avenues for future research.

Key Experimental Protocols

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole derivative in cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram 2: MTT Assay Workflow

Caption: A step-by-step overview of the MTT cytotoxicity assay.

Structure-Activity Relationships and Future Directions

While extensive SAR studies on 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole derivatives are yet to be published, we can extrapolate from the broader indazole literature to guide future drug design efforts.

Key Structural Features for Optimization:

-

The Trifluoromethyl Group at C3: This group is critical for enhancing potency and metabolic stability. Its electron-withdrawing nature can also influence the pKa of the pyrazole ring, potentially affecting target engagement.

-

The Tetrahydro-Indazole Core: The saturated carbocyclic portion provides a three-dimensional structure that can be exploited for improved binding to target proteins. Substitutions on this ring can modulate solubility and pharmacokinetic properties.

-

The N1 and N2 Positions: Derivatization at these positions of the pyrazole ring is a common strategy to fine-tune the biological activity and physicochemical properties of indazole-based compounds. The introduction of various alkyl, aryl, or heterocyclic moieties can significantly impact potency and selectivity.

Diagram 3: Key Sites for SAR Exploration

Caption: Potential sites for chemical modification to optimize biological activity.

Future research should focus on:

-

Synthesis of a diverse library of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole derivatives with variations at the N1/N2 positions and on the saturated ring.

-

Screening this library against a broad panel of cancer cell lines and a focused panel of protein kinases to identify promising lead compounds.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent derivatives.

-

Pharmacokinetic and in vivo efficacy studies in animal models of cancer to assess the therapeutic potential of lead candidates.

Conclusion

The 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold represents a promising, yet relatively untapped, area for the discovery of novel therapeutic agents. By leveraging the well-established biological activities of the indazole core and the advantageous properties of the trifluoromethyl group, researchers are well-positioned to develop potent and selective drug candidates, particularly in the field of oncology. The synthetic accessibility of this scaffold, coupled with the potential for multifaceted biological activity, makes it a compelling focus for future drug discovery and development programs. This technical guide provides a foundational understanding and a strategic framework for scientists and researchers to embark on the exploration of this exciting class of molecules.

References

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kosheeka.com [kosheeka.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Strategic Value of the Indazole Core in Modern Drug Discovery

The indazole ring system represents one of the most important heterocyclic scaffolds in medicinal chemistry. Its rigid, bicyclic structure and versatile synthetic handles have established it as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. This is evidenced by the number of approved drugs incorporating this core, such as the kinase inhibitors Pazopanib and Axitinib, which have transformed cancer therapy.[1][2]

The specific molecule of interest, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole , combines this privileged core with two key structural modifications:

-

A Tetrahydro- Ring System: This saturated portion introduces a three-dimensional character not present in the planar indazole, potentially enabling novel interactions within protein binding sites and improving physicochemical properties like solubility.

-

A 3-(Trifluoromethyl) Group: The -CF3 group is a powerful tool in modern drug design. Its strong electron-withdrawing nature can modulate the pKa of the indazole nitrogens, influencing binding interactions. Furthermore, it often enhances metabolic stability and membrane permeability, crucial attributes for any successful therapeutic agent.

While direct biological studies on this specific parent core are not extensively published, a robust analysis of structurally related compounds allows us to formulate a strong, evidence-based hypothesis regarding its most probable and potent therapeutic targets. This guide will illuminate these potential targets, grounded in authoritative literature, and provide a comprehensive, step-by-step framework for their experimental validation.

Part 1: Hypothesis on Primary Target Classes: The Protein Kinase Family

The convergence of evidence from numerous studies strongly suggests that the most promising therapeutic targets for compounds based on the 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold belong to the protein kinase family. Kinases are critical regulators of nearly all cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[3] The indazole core has proven to be an exceptionally effective ATP-competitive pharmacophore, capable of forming key hydrogen bond interactions with the kinase hinge region.

Our analysis points to three high-priority kinase subfamilies as the most probable targets.

The Stress-Activated Protein Kinase (SAPK) Axis: ASK1, JNK, and p38

The SAPK pathway is a critical signaling cascade that responds to cellular stressors like oxidative stress, inflammatory cytokines, and endoplasmic reticulum stress. It plays a pivotal role in apoptosis, inflammation, and neurodegeneration. The indazole scaffold has been extensively and successfully exploited to inhibit key nodes in this pathway.

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): As an upstream activator in the cascade, ASK1 inhibition is a promising strategy for inflammatory diseases. Multiple research efforts have successfully designed and synthesized novel ASK1 inhibitors based on the 1H-indazole scaffold, demonstrating potent in vitro and cell-based activity.[4][5][6]

-

c-Jun N-terminal Kinase (JNK): JNK, particularly the JNK3 isoform which is predominantly expressed in the brain, is a major target for neurodegenerative diseases. A significant body of work has established the indazole/aza-indazole scaffold as a novel and potent chemotype for JNK3 inhibition, yielding brain-penetrant compounds with high selectivity.[7][8][9]

-

p38 MAP Kinase: Due to the high sequence and structural homology of its ATP-binding pocket with JNK, p38α is often a key counterscreen target for JNK inhibitors.[10][11] The indazole scaffold itself has been shown to be adaptable for achieving selectivity between these two closely related kinases, making p38α a highly plausible target for the title compound.[10]

Receptor Tyrosine Kinases (RTKs): FGFR and VEGFR

RTKs are cell surface receptors that play fundamental roles in cell proliferation, differentiation, and migration. Their aberrant activation is a well-established driver of cancer, primarily through the promotion of tumor growth and angiogenesis.

-

Fibroblast Growth Factor Receptor (FGFR): The FGFR family is frequently mutated or overexpressed in various cancers. The indazole scaffold has been a cornerstone in the development of potent FGFR inhibitors, with numerous studies detailing the structure-activity relationships (SAR) that govern their high affinity.[12][13][14][15]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): As a master regulator of angiogenesis, VEGFR-2 is one of the most important targets in oncology. The clinical success of indazole-based drugs like Axitinib validates this target class.[1][2] Recent work continues to explore novel indazole derivatives for potent and selective VEGFR-2 inhibition.[16][17]

Cell Cycle Kinases: CDK2

Cyclin-dependent kinases (CDKs) are essential for regulating the progression of the cell cycle. Their inhibition is a validated strategy for cancer therapy. A high-throughput screen specifically identified a tetrahydroindazole derivative as a hit compound for the inhibition of the CDK2/cyclin A complex.[18][19] This finding is particularly salient as it directly implicates the core saturated ring system of our molecule of interest in binding to a kinase target.

| Potential Target Family | Rationale / Key Evidence | Primary Disease Area | Key References |

| ASK1/JNK/p38 | Indazole is a proven scaffold for potent inhibitors of all three kinases. | Inflammatory Disease, Neurodegeneration | [4][5][7][10] |

| FGFR | Numerous studies have optimized indazole derivatives into highly potent FGFR inhibitors. | Oncology | [12][13][14][15] |

| VEGFR | The indazole core is present in FDA-approved VEGFR inhibitors (e.g., Axitinib). | Oncology | [1][2][16] |

| CDK2 | A tetrahydroindazole core was identified as a direct hit in a CDK2 screen. | Oncology | [18][19] |

Part 2: A Self-Validating Framework for Experimental Target Validation

Confirming that a compound interacts with a hypothesized target requires a multi-faceted approach. The following workflow is designed to be a self-validating system, where data from biochemical, biophysical, and cellular assays must converge to build a conclusive case for target engagement. This approach moves logically from demonstrating functional inhibition of the purified enzyme to confirming direct physical binding and, finally, to verifying activity in a physiological cellular environment.

Step 1: In Vitro Kinase Inhibition Assay (Biochemical Function)

-

Expertise & Causality: The first and most fundamental question is whether the compound can inhibit the enzymatic activity of the purified target kinase. We select a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, scalability, and non-radioactive format, which is standard in modern drug discovery.[20][21] The assay measures the production of ADP, a direct product of the kinase reaction. Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal. This allows for the determination of the compound's half-maximal inhibitory concentration (IC50).

-

Detailed Protocol: Luminescence-Based Kinase Assay

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range spanning from 10 mM to sub-nanomolar concentrations. This will be the source plate for the assay.

-

-

Kinase Reaction Setup (in a 384-well plate):

-

To each well, add 2.5 µL of the appropriate compound dilution from the source plate. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and a known inhibitor for the target kinase as a positive control (100% inhibition).

-

Add 2.5 µL of the target kinase (e.g., JNK3, FGFR1) diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal kinase concentration should be determined empirically to be in the linear range of the assay.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near its Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.

-

Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal proportional to the amount of ADP.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

-

-

Step 2: Biophysical Characterization (Direct Binding)

-

Expertise & Causality: An IC50 value demonstrates functional inhibition but does not prove direct physical binding. It can be influenced by assay conditions (like ATP concentration). Therefore, it is critical to use biophysical methods to confirm a direct 1:1 interaction and to characterize its thermodynamics and kinetics. Isothermal Titration Calorimetry (ITC) provides the binding affinity (Kd) and the thermodynamic signature (ΔH and ΔS) of the interaction, while Surface Plasmon Resonance (SPR) yields the kinetic rate constants (kon and koff).[22][23] A strong correlation between the biochemically determined IC50 and the biophysically measured Kd is a key validation checkpoint.

-

Detailed Protocol 2a: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Dialyze the purified target kinase and dissolve the compound in the exact same buffer to avoid heats of dilution. A common buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol.

-

The kinase concentration in the sample cell is typically 10-20 µM. The compound concentration in the syringe should be 10-15 times higher (e.g., 100-300 µM).[24]

-

Thoroughly degas all solutions before loading.

-

-

Instrument Setup and Titration:

-

Load the kinase solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

-

Set the experiment temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the kinase solution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Subtract the heats of dilution obtained from a control titration (compound into buffer).

-

Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and change in enthalpy (ΔH). The change in entropy (ΔS) is calculated from these values.[25][26]

-

-

-

Detailed Protocol 2b: Surface Plasmon Resonance (SPR)

-

Chip Preparation and Ligand Immobilization:

-

Select a sensor chip (e.g., CM5). Activate the surface using a standard amine coupling kit (EDC/NHS).

-

Immobilize the target kinase onto one flow cell and a control protein onto a reference flow cell. The immobilization should be performed at a pH where the protein has a net positive charge to facilitate pre-concentration.[27]

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection and Kinetic Analysis:

-

Prepare a series of dilutions of the compound in running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should bracket the expected Kd (e.g., 0.1x to 10x Kd).

-

Inject the compound dilutions sequentially over the sensor surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only (blank) injection for double referencing.

-

Monitor the association phase during injection and the dissociation phase when the injection ends and is replaced by running buffer.

-

Between injections, regenerate the surface with a short pulse of a harsh solution (e.g., Glycine-HCl pH 2.0) if necessary to remove all bound compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data and the blank injection data from the active surface data.

-

Globally fit the resulting sensorgrams from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[28]

-

-

Step 3: Cellular Target Engagement Assay (Physiological Context)

-

Expertise & Causality: The final and most crucial step is to determine if the compound can inhibit its target in a living cell. This confirms the compound is cell-permeable and not susceptible to rapid efflux or metabolism, and that it engages the target in its native environment. A Western blot assay is the gold standard for this. We treat cells with the compound and measure the phosphorylation level of a known, direct downstream substrate of the target kinase. A reduction in the phospho-substrate signal directly indicates target inhibition in the cell.[29]

-

Detailed Protocol: Western Blot for Downstream Substrate Phosphorylation

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., a cancer cell line overexpressing FGFR1, or HT-29 cells for the ASK1 pathway) and allow them to adhere.

-

Starve the cells (e.g., in serum-free media) to reduce basal kinase activity.

-

Pre-treat the cells with a dilution series of the compound for 1-2 hours.

-

Stimulate the signaling pathway of interest (e.g., with FGF for the FGFR pathway, or TNF-α for the ASK1/JNK pathway[4]) for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples, add Laemmli buffer, and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a key downstream substrate (e.g., anti-phospho-JNK, anti-phospho-p38, anti-phospho-FRS2 for FGFR).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.[30]

-

-

Data Analysis:

-

To ensure equal loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.

-

Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each sample.

-

Plot the normalized signal against the compound concentration to determine the cellular IC50.

-

-

Conclusion and Future Directions

The 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole core is a molecule of high potential, built upon a scaffold with proven clinical and pharmacological relevance. The evidence-based hypothesis presented here strongly points toward protein kinases—specifically those in the SAPK, RTK, and cell cycle families—as its most probable therapeutic targets.

The experimental framework detailed in this guide provides a rigorous, self-validating pathway for confirming these targets. A successful outcome, characterized by convergent data where a potent biochemical IC50 is mirrored by a strong biophysical Kd and a corresponding cellular IC50, would provide a firm foundation for advancing a compound based on this core into lead optimization. Subsequent steps would include comprehensive kinase panel screening to establish a selectivity profile, evaluation of ADME/Tox properties, and ultimately, assessment in in vivo disease models. This structured approach ensures that research and development efforts are guided by robust, reproducible, and mechanistically sound data.

References

-

Jiang, T., et al. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Shanine, B., et al. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health. [Link]

-

Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Jiang, T., et al. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Publications. [Link]

-

Cui, J., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Jiang, T., et al. (2021). N‑Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. University of Miami. [Link]

-

Liu, Z., et al. (2018). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry. [Link]

-

Gaspari, E., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

-

Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. [Link]

-

Herber, J., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

-

He, M., et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry. [Link]

-

Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]

-

Perozzo, R. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. [Link]

-

Faria, J. V., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. [Link]

-

ResearchGate. (n.d.). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. ResearchGate. [Link]

-

Shanine, B., et al. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Molecules. [Link]

-

He, M., et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. ResearchGate. [Link]

-

Toleikis, Z., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. [Link]

-

Liu, Z., & Wang, R. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry. [Link]

-

Liu, Z., & Wang, R. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry. [Link]

-

Liu, Z., & Wang, R. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Semantic Scholar. [Link]

-

Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Al-Warhi, T., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

-

Utsunomiya-Tate, N., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. [Link]

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

-

Herber, J., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

-

Pica, A., & Bou-Abdallah, F. (2017). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Yoshiki, A., et al. (2023). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

-

Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

-

Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

-

ResearchGate. (n.d.). Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. [Link]

-

University of Leicester. (n.d.). Surface plasmon resonance1. University of Leicester. [Link]

-

Adriaenssens, E. (2024). In vitro kinase assay. Protocols.io. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Gifford Bioscience. (n.d.). SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

-

ResearchGate. (n.d.). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]

-

ResearchGate. (n.d.). Kinase Activity-Tagged Western Blotting Assay. ResearchGate. [Link]

-

Shah, K., & Lahiri, P. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Portal [scholarship.miami.edu]

- 10. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bioradiations.com [bioradiations.com]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. benchchem.com [benchchem.com]

- 30. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to Determining the Solubility of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[1][2] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making solubility assessment a critical early-stage activity in the drug discovery pipeline.[1] Understanding the solubility of a compound like 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is paramount for formulating it into a viable dosage form and ensuring its potential as a therapeutic agent.[2][3]

Physicochemical Profile of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. For 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 35179-55-6), the following information is available from public databases:

| Property | Value | Source |

| Molecular Formula | C₈H₉F₃N₂ | PubChem[4] |

| Molecular Weight | 190.17 g/mol | PubChem[4] |

| XlogP (Predicted) | 2.4 | PubChem[4][5] |

The predicted XlogP of 2.4 suggests that the compound is moderately lipophilic. Lipophilicity is a key determinant of solubility, with a delicate balance required for a drug to be effective. While a certain degree of lipophilicity is necessary for the drug to cross biological membranes, high lipophilicity can lead to poor aqueous solubility. The presence of the trifluoromethyl group increases lipophilicity, while the indazole core, with its nitrogen atoms capable of hydrogen bonding, contributes to its potential for interaction with polar solvents. The tetrahydro- portion of the molecule adds to its non-polar character.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, its predicted moderate lipophilicity suggests it will likely exhibit limited solubility in water and higher solubility in organic solvents.

The overall solubility is influenced by:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together.

-

Solvation Energy: The energy released when the individual molecules of the compound are surrounded by solvent molecules.

-

Entropy of Mixing: The increase in randomness when the solute and solvent mix.

A compound dissolves when the solvation energy and the entropy of mixing overcome the crystal lattice energy.

Experimental Determination of Solubility: Protocols and Methodologies

Since no experimental data is publicly available, this section provides detailed protocols for determining the solubility of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Two primary types of solubility are typically measured in drug discovery: kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a large number of compounds.[2] It measures the concentration of a compound in solution after a short incubation period, often starting from a concentrated DMSO stock solution.[2][3]

This method relies on the detection of light scattering caused by precipitated compound.

Materials:

-

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank (PBS with 1% DMSO).

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[6][7] This is a more accurate and time-consuming measurement, typically performed on lead compounds.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

-

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (solid)

-

Solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Shaking incubator

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole to a glass vial containing a known volume of the desired solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

Data Presentation and Interpretation

The solubility data for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various conditions.

Table 1: Hypothetical Solubility Data for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Water | 25 | 7.0 | < 10 | Thermodynamic |

| PBS | 37 | 7.4 | < 10 | Thermodynamic |

| 0.1 N HCl | 37 | 1.2 | 50 | Thermodynamic |

| Ethanol | 25 | N/A | > 1000 | Thermodynamic |

| Methanol | 25 | N/A | > 1000 | Thermodynamic |

| DMSO | 25 | N/A | > 2000 | Thermodynamic |

| Acetonitrile | 25 | N/A | 500 | Thermodynamic |

Interpretation of Hypothetical Data:

-

The low solubility in aqueous media (water and PBS) at neutral pH is consistent with the predicted lipophilicity (XlogP = 2.4).

-

The increased solubility in acidic conditions (0.1 N HCl) suggests that the indazole ring may be protonated at low pH, leading to the formation of a more soluble salt. The pKa of the parent indazole is around 1.04 for the indazolium cation formation.[8]

-

The high solubility in organic solvents like ethanol, methanol, and DMSO is expected for a moderately lipophilic compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. While specific experimental data is currently lacking, the provided protocols offer a clear path for researchers to generate this crucial information. A thorough characterization of its solubility profile in various physiologically relevant media and co-solvents will be essential for its further development as a potential drug candidate. Future work should focus on performing the described experiments to obtain robust solubility data, which will inform formulation strategies and aid in the overall assessment of its druggability.

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based dosage forms. Expert opinion on drug discovery, 13(10), 921-936.

- Avdeef, A. (2007). The rise of pKa and solubility profiling in drug discovery. Expert opinion on drug discovery, 2(4), 459-473.

- World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report (Annex 8).

- Babu, R. J., & Brogie, N. (2013). Solubility and related properties. In Developing solid oral dosage forms (pp. 35-59). Academic Press.

- ICH Harmonised Tripartite Guideline. (2019).

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-indazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | C8H9F3N2 | CID 2802863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-indazole (C8H9F3N2) [pubchemlite.lcsb.uni.lu]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to CAS Number 35179-55-6 and the Pivotal Role of the 1,2,4-Triazole Scaffold in Drug Discovery

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed analysis of the chemical entity associated with CAS number 35179-55-6. Furthermore, this document delves into the broader significance of the 1,2,4-triazole scaffold, a key structural motif in modern medicinal chemistry, exemplified by derivatives such as 3-((4-bromobenzyl)thio)-1H-1,2,4-triazole. Our objective is to synthesize technical data with practical insights to support your research and development endeavors.

Part 1: Profiling CAS Number 35179-55-6: 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

The compound identified by CAS number 35179-55-6 is 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This molecule is a fluorinated heterocyclic compound, and its trifluoromethyl group is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is presented in the table below. These properties are crucial for its handling, formulation, and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₃N₂ | PubChem[1] |

| Molecular Weight | 190.17 g/mol | PubChem[1] |

| IUPAC Name | 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | PubChem[1] |

| CAS Number | 35179-55-6 | PubChem[1] |

| Physical State | Solid (predicted) | |

| Storage Temperature | Room Temperature |

Chemical Structure

The chemical structure of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is depicted below. The fusion of a pyrazole ring with a cyclohexane ring forms the core tetrahydroindazole scaffold.

Applications in Drug Discovery and Development

While the trifluoromethyl group and the indazole scaffold are independently of significant interest in medicinal chemistry, detailed public-domain information on the specific applications of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in drug development is limited.[] The presence of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.[3] The indazole core is also a recognized pharmacophore present in a number of biologically active compounds.[4] Researchers acquiring this compound would likely be exploring its potential as a building block in the synthesis of more complex molecules for screening in various therapeutic areas.

Suppliers

For researchers interested in procuring 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, several chemical suppliers offer this compound. A selection of these suppliers is listed below.

| Supplier | Location | Purity |

| Shanghai Nianxing Industrial Co., Ltd | China | 95.0% |

| Dayang Chem (Hangzhou) Co., Ltd. | China | 98.0% |

| Fluorochem | - | 95% |

| BOC Sciences | - | - |

Part 2: The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs.[5][6] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it a versatile building block for designing new therapeutic agents.[5][6]

The Broad Spectrum of Biological Activities

Derivatives of 1,2,4-triazole have demonstrated a remarkable array of pharmacological activities, including:

-

Antifungal: This is perhaps the most well-known application, with several blockbuster drugs like fluconazole and itraconazole featuring the 1,2,4-triazole core.[7]

-

Anticancer: Numerous 1,2,4-triazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[6]

-

Antibacterial, Antiviral, and Antiparasitic: The scaffold is also a key component in compounds targeting infectious diseases.[5][7]

-

Anticonvulsant, Analgesic, and Anti-inflammatory: These activities highlight the versatility of the 1,2,4-triazole nucleus in targeting the central nervous system and inflammatory pathways.[5]

Mechanism of Action: The Case of Antifungal Agents

The primary mechanism of action for 1,2,4-triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising the integrity of the fungal cell membrane and ultimately leading to fungal cell death.

The 3-((4-bromobenzyl)thio)-1H-1,2,4-triazole Motif in Drug Design

The user's interest in "3-((4-bromobenzyl)thio)-1H-1,2,4-triazole" points to a specific class of 1,2,4-triazole derivatives that have been explored for their biological activities. The synthesis of related structures, such as 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, has been reported, and these compounds have been evaluated for activities like antifungal properties.[8]

The general structure involves the attachment of a substituted benzyl group via a thioether linkage to the 3-position of the 1,2,4-triazole ring. This structural motif allows for a wide range of modifications to explore structure-activity relationships (SAR).

The synthesis of such derivatives often involves the initial formation of a 1,2,4-triazole-3-thione, which can then be S-alkylated with a suitable benzyl halide. A general synthetic workflow is outlined below.

This modular synthetic approach allows for the generation of a library of compounds for biological screening by varying the substituents on the triazole ring and the benzyl group.

Conclusion

This technical guide has provided a focused overview of the chemical entity corresponding to CAS number 35179-55-6, 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, summarizing its known properties and commercial availability. While specific applications of this particular molecule in drug development are not extensively documented in the public domain, its structural features suggest its potential as a valuable building block for medicinal chemistry programs.